Eicosapentaenoyl 1-Propanol-2-amide
Overview
Description
Eicosapentaenoyl 1-propanol-2-amide is a monoacylglycerol amide analog containing eicosapentaenoic acid, a type of omega-3 polyunsaturated fatty acid. This compound has garnered attention due to its potential health benefits and applications in scientific research, particularly in the fields of cancer treatment and inflammation.
Scientific Research Applications
Eicosapentaenoyl 1-propanol-2-amide has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of omega-3 fatty acid derivatives.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Exhibits anti-proliferative properties against cancer cell lines, particularly lung carcinoma A549 cells, with significant growth inhibition. It also impacts aging and inflammation, making it a candidate for anti-inflammatory therapies.
Industry: Potential use in the development of nutraceuticals and functional foods due to its health benefits.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Eicosapentaenoyl 1-Propanol-2-amide primarily targets human lung carcinoma A549 cells . The compound’s role is to inhibit the growth of these cells .
Mode of Action
This compound interacts with its targets by inhibiting their growth. When applied at a concentration of 3 µM, it produces 98.4% growth inhibition .
Biochemical Pathways
This compound is an analog of eicosapentaenoyl ethanolamide, a natural N-acylethanolamide that impacts aging and inflammation . It is part of the Monoacylglycerols (MAGs) of ω-3 polyunsaturated fatty acids, which have diverse physiological and health effects . In particular, MAGs containing docosahexaenoic acid or eicosapentaenoic acid have anti-proliferative properties against colon and lung cancer cell lines .
Pharmacokinetics
The compound is soluble in dmf, dmso, and ethanol , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of growth in human lung carcinoma A549 cells . This results in a significant reduction in the proliferation of these cells .
Action Environment
The compound is stable for at least 2 years when stored at -20°c , suggesting that temperature is a key factor in maintaining its stability.
Biochemical Analysis
Biochemical Properties
Eicosapentaenoyl 1-Propanol-2-amide is known for its anti-proliferative properties against colon and lung cancer cell lines
Cellular Effects
This compound has been shown to inhibit the growth of human lung carcinoma A549 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eicosapentaenoyl 1-propanol-2-amide typically involves the amidation of eicosapentaenoic acid with 1-propanol-2-amine. The reaction is usually carried out under mild conditions to preserve the integrity of the polyunsaturated fatty acid. Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as column chromatography or recrystallization to achieve high purity levels (≥98%) required for research applications .
Chemical Reactions Analysis
Types of Reactions
Eicosapentaenoyl 1-propanol-2-amide can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid moiety is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the propanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or borane complexes.
Substitution: Acid chlorides or alkyl halides in the presence of base catalysts.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Corresponding amines.
Substitution: Esters or ethers depending on the substituent used.
Comparison with Similar Compounds
Eicosapentaenoyl 1-propanol-2-amide can be compared with other omega-3 fatty acid derivatives such as:
Eicosapentaenoyl ethanolamide: Another amide analog with similar anti-inflammatory and anti-proliferative properties.
Docosahexaenoyl 1-propanol-2-amide: Contains docosahexaenoic acid, another omega-3 fatty acid, and exhibits similar biological activities but with different potency and efficacy.
Arachidonoyl 1-propanol-2-amide: Contains arachidonic acid, an omega-6 fatty acid, and has distinct effects on inflammation and cell proliferation.
This compound is unique due to its specific structure and the presence of eicosapentaenoic acid, which imparts distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z,17Z)-N-(1-hydroxypropan-2-yl)icosa-5,8,11,14,17-pentaenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h4-5,7-8,10-11,13-14,16-17,22,25H,3,6,9,12,15,18-21H2,1-2H3,(H,24,26)/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYVLIGJHWVUFH-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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